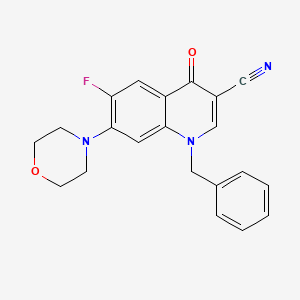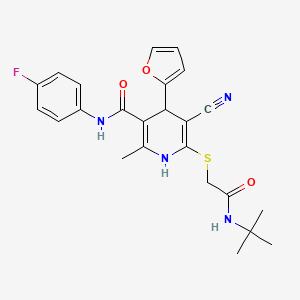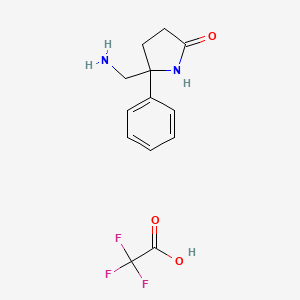
3-(Cyclopentylmethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylmethylamino)phenol is a chemical compound with the molecular formula C12H17NO. It is also known as CPMA and has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of CPMA is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting COX, CPMA reduces inflammation and pain.
Biochemical and Physiological Effects
CPMA has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CPMA has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CPMA has several advantages for lab experiments. It is easily synthesized and has been shown to have low toxicity in animal studies. However, CPMA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. CPMA also has a short half-life, which can limit its effectiveness in some studies.
Orientations Futures
CPMA has potential for further research in several areas. It has been shown to have potential therapeutic properties for Parkinson's disease and other neurological disorders. CPMA could also be studied for its potential use in the treatment of inflammatory diseases, such as arthritis. Further research could also focus on the development of more effective synthesis methods for CPMA, as well as the development of new derivatives with improved properties.
Conclusion
In conclusion, CPMA is a chemical compound that has been studied extensively for its potential therapeutic properties. Its synthesis method involves the reaction of cyclopentylmethylamine with 3-nitrophenol in the presence of a reducing agent. CPMA has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential for further research in several areas.
Méthodes De Synthèse
The synthesis of CPMA involves the reaction of cyclopentylmethylamine with 3-nitrophenol in the presence of a reducing agent. The reduction of the nitro group leads to the formation of CPMA. This method has been used in several studies to produce CPMA in the laboratory.
Applications De Recherche Scientifique
CPMA has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. CPMA has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
Propriétés
IUPAC Name |
3-(cyclopentylmethylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPOYZDSLUYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2370617.png)
![4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2370618.png)
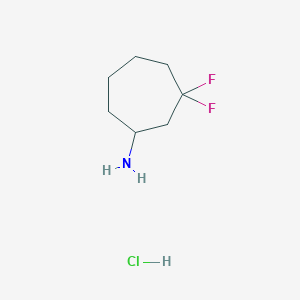
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)

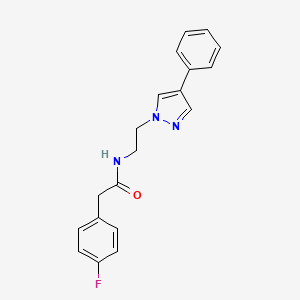
![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)
![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)
